molecular formula C23H21N3O4S B2659345 2-(((2-(2,4-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol CAS No. 1040646-71-6

2-(((2-(2,4-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol

Cat. No.: B2659345
CAS No.: 1040646-71-6
M. Wt: 435.5
InChI Key: BSNCQYNEMGTAHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring and the introduction of the methoxy and phenyl groups. Techniques like Suzuki-Miyaura coupling or protodeboronation might be involved in the synthesis.


Molecular Structure Analysis

The exact molecular structure would need to be determined by techniques such as X-ray crystallography . The presence of the oxazole and pyrimidine rings suggests that the compound may have a planar structure, while the methoxy and phenyl groups could add steric bulk.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The oxazole ring is a heterocycle and can participate in reactions like nucleophilic substitution or ring-opening. The methoxy groups could be demethylated, and the phenyl ring could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. The presence of the polar oxazole and pyrimidine rings and the nonpolar phenyl and methoxy groups suggests that the compound could have both polar and nonpolar properties .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • Ruthenium Complexes Synthesis : A study focused on synthesizing ruthenium complexes containing pendent catechol rings, which are characterized using various spectroscopic techniques. This research contributes to the understanding of the electronic structures and acid-base properties of such complexes, relevant to catalysis and material science applications (O'Brien et al., 2004).
  • Hyperbranched Aromatic Polyimides : Research on the preparation and properties of hyperbranched aromatic polyimides shows advancements in material science, particularly in creating materials with specific solubility and molecular weight characteristics, important for various industrial applications (Yamanaka, Jikei, & Kakimoto, 2000).

Anticancer and Antimicrobial Applications

  • Anticancer Agents : A class of triazolopyrimidines has been described for its unique mechanism of tubulin inhibition, indicating potential as anticancer agents. These compounds can overcome resistance in several multidrug resistance transporter proteins, highlighting their significance in developing new cancer therapies (Zhang et al., 2007).
  • Antioxidant and Antitumor Activities : Compounds synthesized from nitrogen heterocycles have been evaluated for their antioxidant and antitumor activities, contributing to the search for new therapeutic agents with potential benefits in treating various diseases (El-Moneim, El‐Deen, & El-Fattah, 2011).

Material Science and Chemical Synthesis

  • Novel Pyrazolopyrimidines Synthesis : The synthesis of novel pyrazolopyrimidines and their evaluation as anticancer and anti-5-lipoxygenase agents add to the body of knowledge on therapeutic chemistry and drug development, underscoring the versatility of pyrimidine derivatives in pharmaceutical research (Rahmouni et al., 2016).

Crystal Structure Analysis

  • Crystal Structure of Thiourea Derivatives : Studies involving the crystal structure analysis of thiourea derivatives contribute to the detailed understanding of molecular interactions and structural properties, which are essential for designing materials and molecules with desired properties (Ji, 2006).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. The presence of the oxazole and pyrimidine rings suggests that the compound could potentially interact with biological macromolecules like proteins or DNA .

Future Directions

The compound could potentially be studied for its biological activities, given its complex structure and the presence of several functional groups common in pharmaceuticals . Further studies could also explore its synthesis and the potential for modifications to its structure to enhance its properties.

Properties

IUPAC Name

2-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-14-19(24-22(30-14)17-10-9-16(28-2)11-20(17)29-3)13-31-23-25-18(12-21(27)26-23)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNCQYNEMGTAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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